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CAS No.: 61713-23-3

Cat. No.: B1268065

Get Quote

Introduction
Methylenebis(ethyl thioglycolate), with the chemical formula C9H16O4S2, is a diester

containing a central methylene bridge flanked by two thioether linkages.[1] Its structure

presents a unique combination of functional groups, including thioether, ester, and alkyl

moieties, which contribute to its potential applications in materials science, organic synthesis,

and as a ligand in coordination chemistry. A thorough understanding of its molecular structure

and purity is paramount for its effective utilization in research and development. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)

spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive

characterization of this molecule.

This technical guide provides an in-depth analysis of the spectroscopic data for

Methylenebis(ethyl thioglycolate). It is designed for researchers, scientists, and drug

development professionals, offering not only the spectral data but also the causality behind the

experimental choices and a rigorous interpretation of the results. The protocols and analyses
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presented herein are designed to be self-validating, ensuring a high degree of scientific

integrity.

Molecular Structure and Spectroscopic Correlation
The structural formula of Methylenebis(ethyl thioglycolate) is crucial for interpreting its

spectroscopic data. Each unique chemical environment within the molecule will give rise to

distinct signals in its NMR, IR, and mass spectra.

Caption: Molecular structure of Methylenebis(ethyl thioglycolate).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For Methylenebis(ethyl thioglycolate), both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Methylenebis(ethyl thioglycolate)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.25 Triplet 6H -CH₃

~3.30 Singlet 4H -S-CH₂-C(O)-

~3.80 Singlet 2H -S-CH₂-S-

~4.15 Quartet 4H -O-CH₂-

Note: The chemical shifts are predicted values based on the structure and data from similar

compounds. The exact values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:
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-CH₃ Protons (δ ~1.25 ppm): The upfield triplet corresponds to the six equivalent protons of

the two methyl groups. The triplet multiplicity arises from the coupling with the adjacent

methylene (-O-CH₂-) protons.

-S-CH₂-C(O)- Protons (δ ~3.30 ppm): The singlet at approximately 3.30 ppm is assigned to

the four protons of the two methylene groups adjacent to the sulfur atom and the carbonyl

group. The electronegativity of the sulfur and the carbonyl group deshields these protons,

shifting them downfield.

-S-CH₂-S- Protons (δ ~3.80 ppm): The singlet at around 3.80 ppm corresponds to the two

protons of the central methylene bridge. Being flanked by two sulfur atoms, these protons

are significantly deshielded.

-O-CH₂- Protons (δ ~4.15 ppm): The downfield quartet is attributed to the four equivalent

protons of the two methylene groups of the ethyl esters. The adjacent electronegative

oxygen atom causes a significant downfield shift. The quartet multiplicity is due to coupling

with the neighboring methyl (-CH₃) protons.

Methylenebis(ethyl thioglycolate) Structure ¹H NMR Signals

CH₃ ~1.25 ppm (t, 6H)Corresponds to

O-CH₂ ~4.15 ppm (q, 4H)Corresponds to

S-CH₂-C(O) ~3.30 ppm (s, 4H)Corresponds to

S-CH₂-S ~3.80 ppm (s, 2H)Corresponds to

Click to download full resolution via product page

Caption: Correlation of ¹H NMR signals to the molecular structure.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the

molecule.

Table 2: ¹³C NMR Spectroscopic Data for Methylenebis(ethyl thioglycolate)

Chemical Shift (δ, ppm) Assignment

~14 -CH₃

~35 -S-CH₂-C(O)-

~40 -S-CH₂-S-

~62 -O-CH₂-

~170 -C=O

Note: The chemical shifts are predicted values. Actual values can vary.

Interpretation of the ¹³C NMR Spectrum:

-CH₃ Carbon (δ ~14 ppm): The most upfield signal corresponds to the methyl carbons of the

ethyl groups.

-S-CH₂-C(O)- Carbon (δ ~35 ppm): This signal is assigned to the methylene carbons

adjacent to the sulfur and carbonyl groups.

-S-CH₂-S- Carbon (δ ~40 ppm): The central methylene carbon, bonded to two sulfur atoms,

appears at this chemical shift.

-O-CH₂- Carbon (δ ~62 ppm): The methylene carbons of the ethyl esters, being attached to

an electronegative oxygen, are shifted downfield.

-C=O Carbon (δ ~170 ppm): The most downfield signal is characteristic of the carbonyl

carbon of the ester functional groups.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of Methylenebis(ethyl
thioglycolate) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5

mm NMR tube.

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Apply a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the

residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting

the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational

frequencies of different bonds.

Table 3: FTIR Spectroscopic Data for Methylenebis(ethyl thioglycolate)
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Wavenumber (cm⁻¹) Intensity Assignment

~2980-2850 Medium-Strong C-H stretching (alkyl)

~1735 Strong C=O stretching (ester)

~1450, ~1380 Medium C-H bending (alkyl)

~1250-1150 Strong C-O stretching (ester)

~700-600 Weak-Medium C-S stretching

Note: These are characteristic absorption ranges. The exact peak positions may vary.

Interpretation of the FTIR Spectrum:

C-H Stretching (~2980-2850 cm⁻¹): The absorptions in this region confirm the presence of

sp³ hybridized C-H bonds in the alkyl chains.

C=O Stretching (~1735 cm⁻¹): A strong, sharp absorption band in this region is a definitive

indicator of the ester carbonyl group. The position is typical for a saturated ester.

C-H Bending (~1450, ~1380 cm⁻¹): These bands correspond to the bending vibrations of the

methylene and methyl groups.

C-O Stretching (~1250-1150 cm⁻¹): The strong absorption in this region is characteristic of

the C-O single bond stretching of the ester functionality.

C-S Stretching (~700-600 cm⁻¹): The presence of weak to medium intensity bands in this

region suggests the C-S stretching vibrations of the thioether linkages.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation: As Methylenebis(ethyl thioglycolate) is a liquid, a neat spectrum can

be obtained. Place a drop of the neat liquid between two KBr or NaCl salt plates to form a

thin capillary film.

Instrumentation: Use a standard FTIR spectrometer.
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Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for Methylenebis(ethyl thioglycolate)

m/z Proposed Fragment

252 [M]⁺ (Molecular Ion)

179 [M - COOC₂H₅]⁺

149 [S-CH₂-S-CH₂-C(O)OC₂H₅]⁺

119 [CH₂-S-CH₂-C(O)OC₂H₅]⁺

105 [S-CH₂-C(O)OC₂H₅]⁺

77 [CH₂-S-CH₂]⁺

Note: The molecular ion peak may be of low intensity. The listed fragments are plausible based

on the structure.

Interpretation of the Mass Spectrum:
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The mass spectrum of Methylenebis(ethyl thioglycolate) is expected to show a molecular ion

peak at m/z 252, corresponding to its molecular weight.[1] The fragmentation pattern will be

dictated by the cleavage of the weakest bonds and the formation of stable carbocations and

radical species. Key fragmentation pathways would likely involve the loss of the ethoxycarbonyl

group (-COOC₂H₅), cleavage of the C-S bonds, and rearrangements. The presence of

fragments at m/z 119, 105, and 77 are particularly diagnostic.[1]

[M]⁺ (m/z 252)

[M - COOC₂H₅]⁺ (m/z 179)

- •COOC₂H₅

[S-CH₂-S-CH₂-C(O)OC₂H₅]⁺ (m/z 149)

- •CH₂COOC₂H₅

[CH₂-S-CH₂-C(O)OC₂H₅]⁺ (m/z 119)

- CO

[S-CH₂-C(O)OC₂H₅]⁺ (m/z 105)

- C₂H₄

Click to download full resolution via product page

Caption: Plausible fragmentation pathway in mass spectrometry.

Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of Methylenebis(ethyl thioglycolate) (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Conditions:

Injector: Set to a temperature that ensures rapid volatilization without thermal

decomposition (e.g., 250 °C).
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Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp

to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

Carrier Gas: Use helium at a constant flow rate.

MS Conditions:

Ionization: Use standard electron ionization at 70 eV.

Mass Range: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: The software will generate a total ion chromatogram (TIC) and individual

mass spectra for the eluting peaks. The mass spectrum corresponding to the

Methylenebis(ethyl thioglycolate) peak should be analyzed for its molecular ion and

fragmentation pattern.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a

comprehensive and unambiguous characterization of Methylenebis(ethyl thioglycolate).
Each technique offers complementary information that, when integrated, confirms the

molecular structure and provides a high degree of confidence in the identity and purity of the

compound. The methodologies and interpretations presented in this guide serve as a robust

framework for researchers and scientists working with this and structurally related molecules,

ensuring the reliability and reproducibility of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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